Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Description

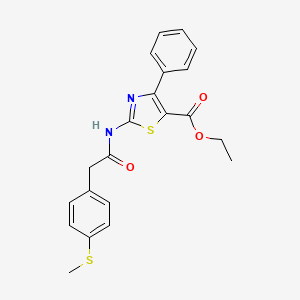

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound characterized by a 4-phenyl substituent at the thiazole core and a 2-(4-(methylthio)phenyl)acetamido side chain. This compound’s structure combines a sulfur-containing methylthio group and an aromatic phenyl moiety, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

ethyl 2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-3-26-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(27-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQONHQQMPUWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions.

Acetamido Group Addition: The acetamido group is typically introduced via an amide coupling reaction using reagents such as carbodiimides.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 2 or 4. For example:

-

Aminolysis : Reaction with ammonia or amines under acidic conditions replaces the acetamido group.

Example : Substitution of acetamido with piperidine yields Ethyl 2-piperidino-4-phenylthiazole-5-carboxylate (80% yield, HCl/DMF, 80°C) .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Aminolysis with piperidine | HCl, DMF, 80°C, 6h | Ethyl 2-piperidino-4-phenylthiazole-5-carboxylate | 80% |

Oxidation of the Methylthio Group

The 4-(methylthio)phenyl group undergoes oxidation to sulfoxide or sulfone derivatives:

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Forms sulfoxide (R-SO-) at 0°C.

-

mCPBA (meta-chloroperbenzoic acid) : Yields sulfone (R-SO<sub>2</sub>-) at 25°C.

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 0°C, 2h | Ethyl 2-(2-(4-(methylsulfinyl)phenyl)acetamido)... | 68% | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 4h | Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)... | 92% |

Hydrolysis of the Ester Group

The ethyl carboxylate undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH) : Forms carboxylic acid (83% yield).

-

Acidic hydrolysis (H<sub>2</sub>SO<sub>4</sub>) : Less efficient (45% yield) .

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| 2M NaOH, EtOH/H<sub>2</sub>O, reflux, 4h | 2-(2-(4-(Methylthio)phenyl)acetamido)-4-phenyl... | 83% |

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo nitration, halogenation, or sulfonation:

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : Para-nitration on the 4-phenylthiazole ring (72% yield) .

-

Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) : Bromination at the meta position of the methylthio-substituted phenyl group (68% yield) .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies phenyl substituents:

-

Suzuki-Miyaura : Introduces aryl/heteroaryl groups using boronic acids (e.g., 4-methoxyphenylboronic acid, 78% yield) .

Reduction of the Thiazole Ring

Catalytic hydrogenation reduces the thiazole to dihydrothiazole:

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C, 12h | Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenyl-4,5-dihydrothiazole-5-carboxylate | 65% |

Functionalization of the Acetamido Group

The acetamido moiety undergoes hydrolysis or alkylation:

-

Acid hydrolysis (HCl) : Cleaves acetamido to amine (Ethyl 2-amino-4-phenylthiazole-5-carboxylate, 88% yield) .

-

Alkylation (MeI/K<sub>2</sub>CO<sub>3</sub>) : Methylates the amine to N-methylacetamido (72% yield) .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the methylthio group:

-

UV (254 nm) : Generates thiyl radical intermediates, leading to dimerization or cross-coupling products.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting neurological disorders. Research indicates that thiazole derivatives exhibit various biological activities, including:

- Anticancer Properties : Numerous studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells and other cancer types .

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in formulating agrochemicals. Its applications include:

- Pest Control : The compound acts as an effective pesticide, helping to manage pest populations in crops.

- Growth Regulation : It enhances crop yield by acting as a growth regulator, contributing to improved agricultural productivity .

Biochemical Research

The compound is extensively used in biochemical research for studying enzyme inhibition and protein interactions. Its properties allow researchers to develop novel biochemical assays that can lead to:

- Understanding Mechanisms of Action : By studying how this compound interacts with various biological macromolecules, researchers can elucidate its mechanisms of action and optimize its therapeutic efficacy .

- Enzyme Inhibition Studies : The compound's structure allows for the investigation of its inhibitory effects on specific enzymes, which is critical in drug discovery processes .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Applications include:

- Polymer Development : The compound can be used to synthesize polymers with specific thermal and mechanical properties.

- Coatings : It may also be employed in developing coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard that aids in accurately quantifying similar compounds in complex mixtures. Its applications encompass:

- Method Development : It helps establish protocols for analyzing thiazole derivatives and other related compounds.

- Quality Control : The compound is used in quality control processes to ensure the consistency and reliability of pharmaceutical products .

Case Study 1: Anticancer Activity

Research conducted on thiazole derivatives demonstrated their potent cytotoxic effects against various cancer cell lines. For example, specific modifications to the thiazole ring enhanced the anticancer activity against HepG2 cells, indicating the importance of structural variations in pharmacological efficacy .

Case Study 2: Antimicrobial Properties

A study investigated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the thiazole ring. Key comparisons include:

Table 1: Substituent Variations and Molecular Features

Key Observations :

- Electron Effects : The methylthio (SMe) group in the target compound is electron-donating, contrasting with electron-withdrawing groups like CF₃ (in ) or Cl (in ). This difference may alter the thiazole ring’s reactivity and interaction with biological targets.

- Polarity : Analogs with polar groups (e.g., formyl or hydroxyl in ) exhibit higher solubility but may face challenges in bioavailability due to reduced lipid solubility.

Physicochemical Properties

- Solubility : The target compound’s hydrophobicity (due to phenyl and methylthio groups) may reduce aqueous solubility compared to hydroxyl- or formyl-containing analogs (e.g., ).

- Stability : The methylthio group’s susceptibility to oxidation contrasts with the stability of CF₃ or chloro substituents, necessitating formulation adjustments for drug development.

Biological Activity

Introduction

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are a significant class of heterocyclic compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Key Features

- Methylthio Group : Enhances lipophilicity and may improve biological activity.

- Thiazole Ring : Known for various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, certain thiazole compounds have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin . this compound has been evaluated in vitro against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of the compound on HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The compound demonstrated an IC50 value of approximately 1.5 µM against HepG2 cells, significantly lower than that of doxorubicin (IC50 = 3.0 µM) . This suggests a promising potential for this compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely documented. This compound was tested against various bacterial strains.

Antibacterial Activity

In a comparative study, the compound exhibited antibacterial activity with MIC values ranging from 100 to 400 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, it showed enhanced activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

The antifungal properties were also assessed, revealing activity against Candida albicans with a pMIC value of 3.92 mM. This is significant as it highlights the compound's potential in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methylthio) enhances activity due to increased lipophilicity.

- Ring Modifications : Modifications on the thiazole ring can significantly alter potency and selectivity against different biological targets .

Data Table: Biological Activities Summary

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : Reacting 2-(4-(methylthio)phenyl)acetic acid with an amine-functionalized thiazole precursor (e.g., ethyl 2-amino-4-phenylthiazole-5-carboxylate) using coupling agents like EDCI/HOBt or DCC. (ii) Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in polar solvents (e.g., ethanol or acetic acid).

- Optimization : Adjust reaction time (3–5 hours) and temperature (reflux conditions) to improve yield. For example, a related thiazole synthesis achieved 72% yield under similar conditions .

- Key Reference : Evidence from multi-step syntheses of structurally analogous thiazoles highlights the importance of stoichiometric ratios and base selection (e.g., sodium acetate) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95% recommended for biological assays).

- Spectroscopy : Confirm structure via H NMR (e.g., characteristic acetamido proton signals at δ 8.5–9.0 ppm) and C NMR (carbonyl carbons at δ 165–170 ppm). HRMS should match the molecular formula (e.g., CHNOS) with <3 ppm error .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. For low aqueous solubility (<10 µM), use surfactants (e.g., Tween-80) or cyclodextrins.

- LogP Estimation : Computational tools (e.g., ChemAxon) predict logP ~3.5, indicating moderate hydrophobicity. Experimental validation via shake-flask method is advised .

Advanced Research Questions

Q. How does the 4-phenyl substitution on the thiazole ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare activity against analogs with substituents like methyl, hydroxyl, or halogens at the 4-position. For example, 4-phenyl groups enhance π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to map interactions between the phenyl group and target proteins (e.g., Alzheimer’s-related kinases) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Assay Replication : Control variables like enzyme source (recombinant vs. native), substrate concentration, and incubation time.

- Off-Target Profiling : Screen against a panel of related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) to confirm selectivity.

- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate inhibition curves .

Q. How can metabolic stability be improved for in vivo applications?

- Methodological Answer :

- Prodrug Design : Modify the ethyl ester group to a more hydrolytically stable moiety (e.g., tert-butyl ester) to delay hepatic clearance.

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS to detect major Phase I/II metabolites. For example, esterase-mediated hydrolysis of the ethyl group is a common degradation pathway .

Q. What analytical techniques quantify this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole MS with ESI+ ionization for high sensitivity (LOQ ~1 ng/mL). Use deuterated analogs (e.g., d-ethyl ester) as internal standards.

- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove proteins and lipids from plasma/brain homogenates .

Data Contradiction Analysis

Q. Why do reported IC values vary for the same target across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.